REACTION_CXSMILES
|
[Mg].[CH2:2]([CH:4]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5]Br)[CH3:3].[S:11]1[CH:15]=[CH:14][C:13]2[C:16](=O)[C:17]3[S:18][CH:19]=[CH:20][C:21]=3[C:22](=O)[C:12]1=2.Cl[Sn]Cl>[Cl-].[Na+].O.C1COCC1>[CH2:2]([CH:4]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5][C:16]1[C:17]2[S:18][CH:19]=[CH:20][C:21]=2[C:22]([CH2:5][CH:4]([CH2:2][CH3:3])[CH2:7][CH2:8][CH2:9][CH3:10])=[C:12]2[S:11][CH:15]=[CH:14][C:13]=12)[CH3:3] |f:4.5.6|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CBr)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(C=1SC=CC1C2=O)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
brine
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour more
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The residue after vacuum evaporation
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography with hexane as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC1=C2C(SC=C2)=C(C2=C1SC=C2)CC(CCCC)CC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 910 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |